4-Iodo-benzamidine hydrochloride

Catalog No.
S1537295
CAS No.
134322-01-3
M.F
C7H8ClIN2
M. Wt
282.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-benzamidine hydrochloride

CAS Number

134322-01-3

Product Name

4-Iodo-benzamidine hydrochloride

IUPAC Name

4-iodobenzenecarboximidamide;hydrochloride

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

InChI

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H

InChI Key

LTHONTNMNUUXOD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)I.Cl

Synonyms

4-IODO-BENZAMIDINE HYDROCHLORIDE

Canonical SMILES

C1=CC(=CC=C1C(=N)N)I.Cl

Synthesis of Functionalized Imidazoles

Application: 4-Iodo-benzamidine hydrochloride has been used in the synthesis of functionalized imidazoles. These compounds have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc.

Method: The synthetic routes for a variety of imidazoles through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions have been demonstrated.

Results: The synthesized imidazoles have shown great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Inhibitor of Trypsin-like Enzymes

Results: The synthesized inhibitors displayed a significant difference in inhibitory activity between isomeric states, indicating the potential for light-controlled drug activity .

Synthesis of Photoswitchable Molecules

Results: The synthesized molecules displayed a significant difference in binding activity between isomeric states, indicating the potential for light-controlled drug activity .

4-Iodo-benzamidine hydrochloride is an organic compound with the molecular formula C7H8ClIN2C_7H_8ClIN_2 and a molecular weight of 282.51 g/mol. It is characterized as a hydrochloride salt of 4-iodobenzamidine, which features an iodine atom at the para position of the benzamidine structure. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural properties and biological activities .

There is no current information available on the mechanism of action of 4-Iodo-benzamidine hydrochloride.

  • No specific safety information is available on this compound. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols. This includes wearing gloves, eye protection, and working in a fume hood.
Typical of amidine derivatives. These include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it a useful intermediate in organic synthesis.
  • Formation of Amides: Reacting with carboxylic acids or their derivatives can yield amides, expanding its utility in synthetic chemistry.
  • Reduction Reactions: The amidine functional group can undergo reduction to form corresponding amines or other derivatives, depending on the conditions used.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications .

4-Iodo-benzamidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of serine proteases. Its mechanism of action involves binding to the active site of these enzymes, thus preventing substrate access and inhibiting enzymatic activity. This property makes it valuable in research related to enzyme regulation and potential therapeutic applications in diseases where serine proteases are involved .

Additionally, studies have indicated that benzamidine derivatives possess antifungal and antibacterial properties, suggesting that 4-iodo-benzamidine hydrochloride may also exhibit similar activities. Its efficacy against specific pathogens could be explored further in pharmacological studies .

The synthesis of 4-iodobenzamidine hydrochloride can be achieved through several methods, including:

  • Direct Iodination: Starting from benzamidine, iodine can be introduced at the para position using electrophilic aromatic substitution reactions.
  • Amidation Reactions: By reacting 4-iodobenzoic acid with appropriate amines under acidic conditions, 4-iodobenzamidine can be synthesized and subsequently converted to its hydrochloride form by treatment with hydrochloric acid.
  • Pinner Reaction: This method involves converting nitriles to amidines using hydrogen chloride and alcohols under specific conditions, which can also lead to the formation of 4-iodobenzamidine hydrochloride .

These methods illustrate the compound's synthetic accessibility and potential for modification.

4-Iodo-benzamidine hydrochloride has various applications, primarily in:

  • Pharmaceutical Development: As a lead compound for designing protease inhibitors that could serve as therapeutic agents.
  • Biochemical Research: Utilized in studies to understand enzyme mechanisms and interactions due to its inhibitory properties.
  • Synthetic Chemistry: Acts as an intermediate for synthesizing more complex organic molecules or other pharmaceutical agents.

The compound's unique structure allows it to be a crucial building block in medicinal chemistry .

Interaction studies involving 4-iodobenzamidine hydrochloride typically focus on its binding affinity with serine proteases. Research has shown that modifications at the iodine position can influence binding efficiency and selectivity toward specific proteases. These studies are essential for optimizing the compound's pharmacological properties and understanding its mechanism of action at a molecular level .

Several compounds share structural similarities with 4-iodobenzamidine hydrochloride. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
BenzamidineBasic structure without halogen substitutionCommonly used as a reference amidine compound
4-BromobenzamidineBromine substituent at para positionSimilar reactivity but different halogen effects
4-AminobenzamideAmino group instead of iodineMore polar; often used in biological assays
2-IodobenzamidineIodine at ortho positionDifferent steric effects influencing reactivity

These compounds are compared based on their halogen substitution patterns and functional groups, which influence their biological activity and reactivity profiles. The presence of iodine in 4-iodobenzamidine hydrochloride distinguishes it from others, potentially enhancing its enzyme inhibition capabilities due to steric factors associated with the larger iodine atom .

Dates

Modify: 2023-08-15

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